2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
CAS No.: 1184570-88-4
Cat. No.: VC3373396
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184570-88-4 |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-ylamino)propan-1-ol |
| Standard InChI | InChI=1S/C10H13N3O/c1-7(6-14)11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13) |
| Standard InChI Key | NWPXPADGNDEEJL-UHFFFAOYSA-N |
| SMILES | CC(CO)NC1=NC2=CC=CC=C2N1 |
| Canonical SMILES | CC(CO)NC1=NC2=CC=CC=C2N1 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol possesses a molecular formula of C10H13N3O with a molecular weight of 191.23 g/mol. The compound's structure consists of a benzodiazole ring system attached to an amino group, which links to a propan-1-ol chain. This structural arrangement places it within the benzodiazole class of compounds, which demonstrates considerable biological versatility.
The structure can be conceptualized as comprising three primary components:
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The 1H-1,3-benzodiazole core (a benzene ring fused with a diazole ring)
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An amino linkage (-NH-) connecting the benzodiazole to the propanol chain
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A propan-1-ol chain (CH3-CH-CH2OH) with a terminal hydroxyl group
The benzodiazole moiety features two nitrogen atoms in the five-membered ring portion, providing potential for hydrogen bonding and biological target interactions. The amino linkage offers additional hydrogen bonding capability, while the hydroxyl group contributes further potential for intermolecular interactions.
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C10H13N3O | Confirms the presence of carbon, hydrogen, nitrogen, and oxygen atoms |
| Molecular Weight | 191.23 g/mol | Relatively low molecular weight suggests potential for good bioavailability |
| Physical State | Not specified in sources | Likely a solid at room temperature based on similar compounds |
| Solubility | Not specified in sources | Expected to have moderate solubility in polar solvents due to hydroxyl and amino groups |
| Melting Point | Not specified in sources | Would be an important parameter for characterization |
| CAS Number | 1184570-88-4 | Unique identifier in chemical databases |
The presence of both hydroxyl and amino groups suggests that this compound would exhibit hydrogen-bonding capabilities, potentially enhancing its solubility in polar solvents while the benzodiazole ring provides some lipophilic character. This balance between hydrophilic and lipophilic properties could be advantageous for biological applications, potentially facilitating membrane permeability while maintaining sufficient water solubility.
Synthesis Methods and Chemical Reactivity
Chemical Reactivity
2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol contains multiple functional groups that can participate in various chemical reactions. The primary reactive sites include:
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The amino group (-NH-), which can undergo alkylation, acylation, and other substitution reactions
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The hydroxyl group (-OH) in the propan-1-ol chain, which can form esters with acids or undergo dehydration under appropriate conditions
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The benzodiazole ring system, which may participate in electrophilic aromatic substitution reactions, though typically with lower reactivity compared to simple aromatic systems
The presence of both amino and hydroxyl groups enables the compound to engage in hydrogen bonding, which may influence its reactivity patterns and solubility characteristics. Additionally, the nitrogen atoms in the benzodiazole ring and the hydroxyl group could potentially coordinate with metals, suggesting possible applications as a ligand in coordination chemistry.
This diverse reactivity profile indicates that 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol could serve as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical or chemical applications.
Research Status and Future Directions
Comparison with Related Compounds
The available research provides information on several related compounds that share structural similarities with 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol. Comparing these compounds offers valuable insights into potential properties and applications.
3-[(5-ethoxy-1H-benzimidazol-2-yl)amino]propan-1-ol represents a close structural analog with an ethoxy substituent on the benzene portion and a three-carbon propanol chain instead of the two-carbon chain in our target compound . These differences likely affect properties such as lipophilicity and biological activity profiles.
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